Cas no 37384-61-5 (Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate)
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
- 1,2,4-Oxadiazole-3-carboxylicacid, 5-phenyl-, methyl ester
- 5-phenyl-[1,2,4]oxadiazole-3-carboxylic acid methyl ester
- 5-phenyl-1,2,4-oxadiazol-3-ylcarboxylic acid methyl ester
- 5-Phenyl-1,2,4-oxdiazol-carbonsaeure-(3)-methylester
- HMS1551O02
- TimTec1_006294
- CS-0314064
- 4L-330S
- FT-0639369
- AKOS000601471
- GBLKMWNAOLRGES-UHFFFAOYSA-N
- [1,2,4]Oxadiazole-3-carboxylic acid, 5-phenyl-, methyl ester
- J-522509
- A874124
- 37384-61-5
- Methyl5-phenyl-1,2,4-oxadiazole-3-carboxylate
- MFCD00974530
- DTXSID00351867
- DB-049100
- STK076965
-
- MDL: MFCD00974530
- Inchi: 1S/C10H8N2O3/c1-14-10(13)8-11-9(15-12-8)7-5-3-2-4-6-7/h2-6H,1H3
- InChI Key: GBLKMWNAOLRGES-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=CC=2)=NC(C(=O)OC)=N1
Computed Properties
- Exact Mass: 204.05300
- Monoisotopic Mass: 204.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 65.2Ų
Experimental Properties
- Density: 1.261
- Melting Point: 113-116°C
- Boiling Point: 330.6°Cat760mmHg
- Flash Point: 153.8°C
- Refractive Index: 1.544
- PSA: 65.22000
- LogP: 1.52320
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M357698-10mg |
methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate |
37384-61-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M357698-50mg |
methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate |
37384-61-5 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M357698-100mg |
methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate |
37384-61-5 | 100mg |
$ 250.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044491-1g |
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate |
37384-61-5 | >95% | 1g |
5640CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044491-500mg |
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate |
37384-61-5 | >95% | 500mg |
3673CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044491-5g |
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate |
37384-61-5 | >95% | 5g |
16906CNY | 2021-05-07 | |
| Chemenu | CM125205-1g |
methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate |
37384-61-5 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB158299-500 mg |
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate; . |
37384-61-5 | 500 mg |
€198.80 | 2023-07-20 | ||
| abcr | AB158299-1 g |
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate; . |
37384-61-5 | 1 g |
€290.20 | 2023-07-20 | ||
| abcr | AB158299-5 g |
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate; . |
37384-61-5 | 5 g |
€785.80 | 2023-07-20 |
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate Suppliers
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Comprehensive Overview of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (CAS No. 37384-61-5)
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, with the CAS number 37384-61-5, is a versatile organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the 1,2,4-oxadiazole family, a class of heterocyclic compounds known for their diverse biological activities and applications in drug discovery. The presence of both a phenyl group and a carboxylate ester in its structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for heterocyclic compounds like Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate has surged due to their potential in developing novel therapeutics. Researchers are particularly interested in its role as a building block for designing small-molecule inhibitors targeting enzymes and receptors. Its unique structural features allow for modifications that can lead to compounds with enhanced bioavailability and target specificity. This aligns with the growing trend in precision medicine, where tailored compounds are sought to address complex diseases.
The synthesis of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate typically involves the condensation of benzamidoxime with methyl malonyl chloride, followed by cyclization under controlled conditions. This process highlights the compound's relevance in green chemistry initiatives, as researchers explore eco-friendly solvents and catalysts to minimize environmental impact. The compound's stability under various pH conditions also makes it suitable for formulation development, a key area of interest for pharmaceutical companies.
From an industrial perspective, CAS 37384-61-5 is often utilized in the production of crop protection agents. Its oxadiazole core exhibits herbicidal and fungicidal properties, addressing the need for sustainable agricultural chemicals. This application resonates with current discussions on food security and the reduction of pesticide residues, making it a topic of interest for agrochemical innovators. Additionally, its potential as a fluorescence probe in biochemical assays has been explored, further expanding its utility in life sciences.
Analytical characterization of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is routinely performed using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure high purity and consistency, critical for regulatory compliance in pharmaceutical applications. The compound's logP value and solubility profile are frequently studied to predict its behavior in biological systems, a common query among researchers optimizing drug candidates.
In the context of intellectual property, several patents involving derivatives of 1,2,4-oxadiazoles cite 37384-61-5 as a key intermediate. This underscores its commercial value in drug development pipelines. Furthermore, its compatibility with microwave-assisted synthesis techniques aligns with the push for faster, more efficient chemical processes—a hot topic in process chemistry forums.
As the scientific community continues to investigate structure-activity relationships (SAR) of heterocyclic scaffolds, Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate remains a focal point for medicinal chemistry studies. Its balance of lipophilicity and hydrogen-bonding capacity makes it an attractive candidate for CNS drug design, particularly in neurodegenerative disease research. This connects with widespread public interest in Alzheimer's disease and Parkinson's disease treatments.
Looking ahead, advancements in computational chemistry and AI-driven molecular modeling are expected to further unlock the potential of CAS 37384-61-5. Virtual screening of its derivatives could accelerate the discovery of next-generation therapeutics, addressing unmet medical needs. This positions the compound at the intersection of traditional synthetic chemistry and cutting-edge digital drug discovery methodologies.
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